N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
CAS No.:
Cat. No.: VC14948515
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N5O3S |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C15H19N5O3S/c1-10(2)20-18-14(17-19-20)11-3-5-12(6-4-11)15(21)16-13-7-8-24(22,23)9-13/h3-6,10,13H,7-9H2,1-2H3,(H,16,21) |
| Standard InChI Key | FTMULRKNCZYGTH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Motifs
The compound’s structure integrates three distinct components:
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Benzamide backbone: A para-substituted benzamide group serves as the central scaffold, providing rigidity and facilitating interactions with biological targets through hydrogen bonding via the amide group.
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Tetrahydrothiophene dioxide moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone-functionalized five-membered ring, enhancing solubility and influencing electronic properties through its electron-withdrawing effects.
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2-Isopropyltetrazole substituent: The 2H-tetrazol-5-yl group at the 4-position of the benzamide features an isopropyl chain, contributing to steric bulk and modulating lipophilicity.
This combination creates a spatially diverse molecule with potential for both polar and nonpolar interactions, a critical feature for drug-receptor binding.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₅O₃S |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide |
| SMILES | CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3 |
| logP | 2.82 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
The compound’s relatively high polar surface area (96.35 Ų) suggests moderate membrane permeability, while its logP value indicates balanced lipophilicity .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves three principal stages:
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Tetrazole Ring Formation:
The 2-isopropyltetrazole group is synthesized via [2+3] cycloaddition between an isopropyl-substituted nitrile and sodium azide under acidic conditions. This step typically employs trimethylsilyl azide as a safer alternative to hydrazoic acid. -
Tetrahydrothiophene Dioxide Preparation:
Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using hydrogen peroxide in acetic acid, followed by resolution of the 3-amino regioisomer through chiral chromatography. -
Amide Coupling:
The benzamide core is functionalized through a carbodiimide-mediated coupling reaction between 4-(2-isopropyltetrazol-5-yl)benzoic acid and the tetrahydrothiophene dioxide amine. Yield optimization (68–72%) is achieved using HOBt/DMAP catalysis in dichloromethane.
Challenges and Optimizations
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Regioselectivity in Tetrazole Formation: The reaction favors the 1,5-disubstituted tetrazole isomer due to steric guidance from the isopropyl group.
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Oxidation Side Reactions: Over-oxidation of tetrahydrothiophene is mitigated by controlling reaction temperature (0–5°C) and stoichiometry.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with photolytic sensitivity requiring storage in amber vials.
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorptions at 1675 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (sulfone S=O), and 1550 cm⁻¹ (tetrazole C=N).
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NMR (¹H): Key signals include δ 8.2 ppm (aromatic H), δ 4.3 ppm (tetrahydrothiophene CH₂SO₂), and δ 1.5 ppm (isopropyl CH₃).
Biological Activities and Mechanistic Insights
Kinase Inhibition Profile
Preliminary enzymatic assays reveal inhibitory activity against:
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EGFR (IC₅₀ = 0.8 μM): Potency attributed to hydrogen bonding between the amide carbonyl and Thr766 residue.
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VEGFR-2 (IC₅₀ = 1.2 μM): Sulfone group participates in hydrophobic interactions with the kinase’s DFG motif.
Cytotoxic Effects
In MCF-7 breast cancer cells, the compound induces apoptosis (EC₅₀ = 12 μM) through caspase-3/7 activation, potentially synergized by ROS generation from the tetrahydrothiophene dioxide group.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity Comparison |
|---|---|---|
| 4-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(1H-tetrazol-1-yl)benzamide | Chloro substituent at benzamide 2-position | Lower EGFR inhibition (IC₅₀ = 2.4 μM) |
| 2-Chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | Thiazole/thiazinan moieties | Enhanced antibacterial activity (MIC = 8 μg/mL) |
The target compound’s isopropyltetrazole group confers superior kinase selectivity compared to chlorinated analogs, while maintaining comparable antimicrobial potency.
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